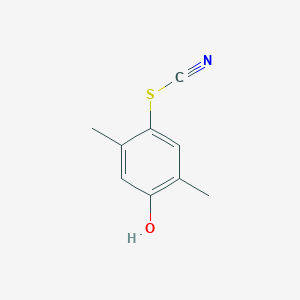
4-hydroxy-2,5-dimethylphenyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-hydroxy-2,5-dimethylphenyl thiocyanate is an organic compound characterized by the presence of a thiocyanate group attached to a phenol ring, which is further substituted with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2,5-dimethylphenyl thiocyanate typically involves the thiocyanation of 2,5-dimethylphenol. One common method includes the reaction of 2,5-dimethylphenol with thiocyanogen (SCN)_2 in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale thiocyanation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
化学反応の分析
Types of Reactions
4-hydroxy-2,5-dimethylphenyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thiocyanate group can yield thiol derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated phenol derivatives.
科学的研究の応用
4-hydroxy-2,5-dimethylphenyl thiocyanate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-hydroxy-2,5-dimethylphenyl thiocyanate involves its interaction with biological molecules through its thiocyanate and phenolic groups. These interactions can lead to the inhibition of microbial growth or modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,4-Dimethylphenol: Lacks the thiocyanate group, making it less reactive in certain chemical reactions.
4-Thiocyanatophenol: Lacks the methyl groups, which can influence its physical and chemical properties.
特性
分子式 |
C9H9NOS |
|---|---|
分子量 |
179.24 g/mol |
IUPAC名 |
(4-hydroxy-2,5-dimethylphenyl) thiocyanate |
InChI |
InChI=1S/C9H9NOS/c1-6-4-9(12-5-10)7(2)3-8(6)11/h3-4,11H,1-2H3 |
InChIキー |
BUZNFXSCYITJEF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1SC#N)C)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














